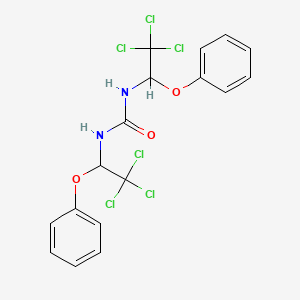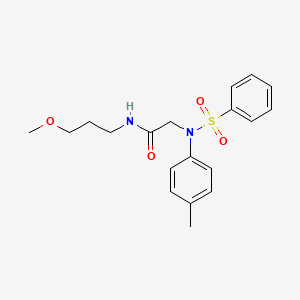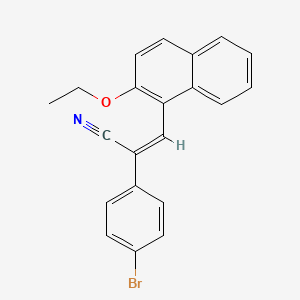
2-(4-bromophenyl)-3-(2-ethoxy-1-naphthyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-3-(2-ethoxy-1-naphthyl)acrylonitrile is a chemical compound that belongs to the family of acrylonitriles. It has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-3-(2-ethoxy-1-naphthyl)acrylonitrile is not fully understood. However, studies have suggested that it may exert its effects by inhibiting various enzymes and signaling pathways involved in cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenyl)-3-(2-ethoxy-1-naphthyl)acrylonitrile exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-bromophenyl)-3-(2-ethoxy-1-naphthyl)acrylonitrile in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on 2-(4-bromophenyl)-3-(2-ethoxy-1-naphthyl)acrylonitrile. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, fungal and bacterial infections, and inflammatory disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound and to evaluate its safety and toxicity in vivo.
Conclusion:
In conclusion, 2-(4-bromophenyl)-3-(2-ethoxy-1-naphthyl)acrylonitrile is a promising compound with potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it exhibits significant biochemical and physiological effects. However, its potential toxicity requires careful handling and disposal. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-3-(2-ethoxy-1-naphthyl)acrylonitrile involves the reaction of 4-bromoacetophenone with 2-ethoxy-1-naphthaldehyde in the presence of sodium hydroxide and acetonitrile. The reaction is carried out under reflux conditions, and the product is obtained in good yield with high purity.
Scientific Research Applications
2-(4-bromophenyl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
(Z)-2-(4-bromophenyl)-3-(2-ethoxynaphthalen-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO/c1-2-24-21-12-9-16-5-3-4-6-19(16)20(21)13-17(14-23)15-7-10-18(22)11-8-15/h3-13H,2H2,1H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXGAIPXVBRYBX-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4-bromophenyl)-3-(2-ethoxynaphthalen-1-yl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5212585.png)

![4-benzyl-1-(3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212601.png)
![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5212605.png)
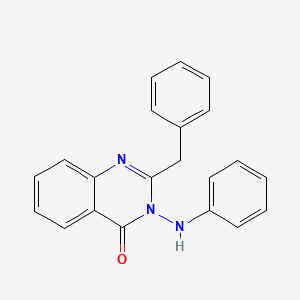
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5212616.png)
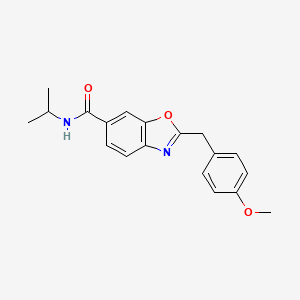
![1-[6-(2,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5212643.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)
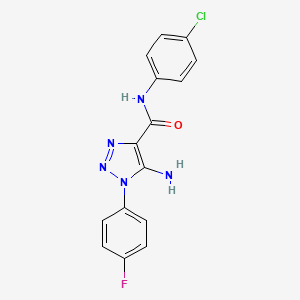
![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)
